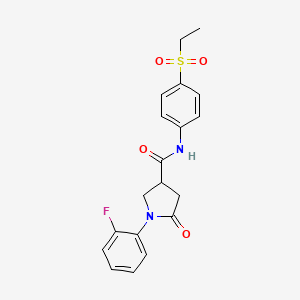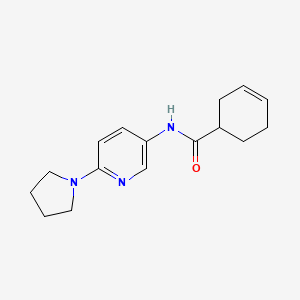
1-(6-Methoxypyridin-3-yl)-3-propylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methoxypyridin-3-yl)-3-propylthiourea, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a synthetic compound that has been used to study the effects of Parkinson's disease and other neurological disorders.
作用机制
The mechanism of action of 1-(6-Methoxypyridin-3-yl)-3-propylthiourea involves its conversion to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase B (MAO-B). MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria. MPP+ then inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(6-Methoxypyridin-3-yl)-3-propylthiourea are well documented. 1-(6-Methoxypyridin-3-yl)-3-propylthiourea selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in the characteristic symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 1-(6-Methoxypyridin-3-yl)-3-propylthiourea has also been shown to induce apoptosis in other cell types, such as lymphocytes and astrocytes.
实验室实验的优点和局限性
1-(6-Methoxypyridin-3-yl)-3-propylthiourea has several advantages for lab experiments. It is a selective neurotoxin that can be used to study the effects of Parkinson's disease and other neurological disorders. 1-(6-Methoxypyridin-3-yl)-3-propylthiourea is also relatively easy to synthesize and can be purified by recrystallization. However, there are also limitations to the use of 1-(6-Methoxypyridin-3-yl)-3-propylthiourea in lab experiments. 1-(6-Methoxypyridin-3-yl)-3-propylthiourea is a potent neurotoxin that can be hazardous to handle. It also has a short half-life and rapidly metabolizes to MPP+, which can complicate experiments.
未来方向
There are several future directions for the use of 1-(6-Methoxypyridin-3-yl)-3-propylthiourea in scientific research. One area of interest is the development of new treatments for Parkinson's disease. 1-(6-Methoxypyridin-3-yl)-3-propylthiourea has been used to model the disease in animal models, and new treatments can be tested using these models. Another area of interest is the study of mitochondrial dysfunction in other diseases, such as Alzheimer's disease and Huntington's disease. 1-(6-Methoxypyridin-3-yl)-3-propylthiourea can be used to study the effects of mitochondrial dysfunction in these diseases. Finally, 1-(6-Methoxypyridin-3-yl)-3-propylthiourea can be used to study the effects of environmental toxins on the nervous system.
合成方法
The synthesis method of 1-(6-Methoxypyridin-3-yl)-3-propylthiourea involves the reaction of 6-methoxypyridin-3-amine with 3-propylisothiocyanate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction produces 1-(6-Methoxypyridin-3-yl)-3-propylthiourea as a white solid that can be purified by recrystallization.
科学研究应用
1-(6-Methoxypyridin-3-yl)-3-propylthiourea has been extensively studied for its potential use in scientific research. It has been used to study the effects of Parkinson's disease and other neurological disorders. 1-(6-Methoxypyridin-3-yl)-3-propylthiourea is a neurotoxin that selectively destroys dopaminergic neurons in the brain. This makes it a useful tool for studying the effects of Parkinson's disease, which is characterized by the loss of dopaminergic neurons in the substantia nigra.
属性
IUPAC Name |
1-(6-methoxypyridin-3-yl)-3-propylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-3-6-11-10(15)13-8-4-5-9(14-2)12-7-8/h4-5,7H,3,6H2,1-2H3,(H2,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLNPCIUHAOISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CN=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-2-[4-[2-(2,4-dichloroanilino)-2-oxoethyl]piperazin-1-yl]propanamide](/img/structure/B7495540.png)
![5-[(2-Methyl-2,3-dihydroindol-1-yl)sulfonyl]thiophene-3-carboxylic acid](/img/structure/B7495548.png)
![1-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7495552.png)
![N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7495570.png)
![N-[1-(3-chlorophenyl)ethyl]-4-methylsulfonylaniline](/img/structure/B7495571.png)
![2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7495578.png)
![[2-[(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495594.png)
![N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7495597.png)

![2-[[4-(4-ethylpiperazin-1-yl)-3-nitrobenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7495612.png)
![[2-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495614.png)
![N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7495618.png)

